Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate
Description
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at position 5 and a butanoate ester at position 2. The butanoate ester group increases lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQMGWPKMPUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with butanoic acid derivatives. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as palladium-catalyzed C-H direct arylation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce arylated thiadiazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies indicate that methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate exhibits notable antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential cellular processes .
Case Study: ESKAPE Pathogens
A study focusing on the efficacy of this compound against ESKAPE pathogens—known for their antibiotic resistance—demonstrated its potential as a lead compound in developing new antibacterial agents . The compound's ability to inhibit bacterial growth was evaluated using standard disk diffusion methods, showing significant inhibition zones compared to control substances.
2. Anti-inflammatory Properties
this compound has also been investigated for its anti-inflammatory effects. Preliminary findings suggest that it may modulate specific signaling pathways involved in inflammation. This property opens avenues for research into its use in treating inflammatory diseases.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. The thiadiazole moiety is known for its fungicidal properties, making it a candidate for protecting crops from fungal infections.
Case Study: Crop Protection
In trials conducted on various crops, formulations containing this compound demonstrated effective control over fungal pathogens while exhibiting low toxicity to non-target organisms. These results suggest its viability as an environmentally friendly alternative to traditional agrochemicals .
Material Science Applications
This compound is also being explored for its potential use in material science due to its unique chemical structure. Its derivatives can serve as building blocks for synthesizing novel materials with specific properties.
Synthesis of Novel Polymers
Research has indicated that incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength. Studies are ongoing to optimize synthesis routes and evaluate the performance of these materials in practical applications .
Summary of Applications
Mechanism of Action
The mechanism of action of methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate involves its interaction with biological targets through the thiadiazole ring. The mesoionic nature of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Variations
1,3,4-Oxadiazole Derivatives ()
Compounds such as 4-((5-(2-chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19b) and 4-((5-(2-chloro-4-isopropylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19c) feature a 1,3,4-oxadiazole core (two nitrogen atoms and one oxygen) instead of thiadiazole. Key differences include:
- Electronic Effects : The sulfur atom in thiadiazole enhances aromatic stability and electron-withdrawing capacity compared to oxygen in oxadiazole.
- Substituent Reactivity : Bromine at position 5 in the target compound may offer distinct reactivity in Suzuki couplings compared to chlorine in oxadiazole derivatives.
- Functional Groups : The target’s ester group contrasts with the carboxylic acid in oxadiazole derivatives, affecting solubility (ester: lipophilic; acid: hydrophilic) and metabolic stability .
1,3,4-Thiadiazole Derivatives ()
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) shares the thiadiazole core but differs in substituents:
- Bromine Placement: Bromine is part of a benzylideneamino group rather than directly on the thiadiazole ring, reducing electrophilicity at the core.
- Thiol Group : The -SH group in 2c enables dimerization or hydrogen bonding, unlike the inert ester in the target compound.
- Synthesis: 2c is synthesized via Schiff base formation in ethanol, whereas the target likely involves esterification or nucleophilic substitution .
Thiazole Derivatives ()
4-(5-Bromothiazol-2-yl)butan-1-amine features a thiazole ring (one sulfur, one nitrogen) instead of thiadiazole:
Physicochemical Properties
Biological Activity
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a bromine atom, which significantly influences its chemical reactivity and biological activity. Its structure can be represented as follows:
This unique configuration allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Enzyme Interactions
This compound has been shown to interact with various enzymes involved in critical biochemical pathways. Notably, it can bind to the active sites of DNA synthesis enzymes, inhibiting their activity and thereby disrupting DNA replication processes.
Cellular Effects
The compound exerts significant effects on cellular functions:
- Cell Signaling : It modulates key signaling pathways that influence gene expression and cellular metabolism.
- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to potential cellular damage.
The molecular mechanism of action involves several pathways:
- Inhibition of DNA Replication : By binding to enzymes necessary for DNA synthesis, it prevents the replication of genetic material.
- Induction of Apoptosis : The oxidative stress induced by the compound can trigger apoptotic pathways in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Lines Tested : It has demonstrated cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
- IC50 Values : For instance, certain derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .
| Cell Line | Compound | IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 4e | 0.28 |
| HepG2 | 4i | 6.51 |
Case Studies
- Antibacterial Activity : A study highlighted the synthesis of thiadiazole derivatives that exhibited significant antibacterial properties. This compound was included in this investigation due to its structural similarities with other effective compounds .
- Anticancer Research : In vitro studies showed that derivatives of this compound could inhibit cell growth effectively in MCF-7 and HepG2 cell lines. The mechanism involved cell cycle arrest at the G2/M phase and down-regulation of specific gene expressions related to tumor growth .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate?
The synthesis typically involves coupling reactions between thiadiazole intermediates and ester-functionalized alkyl chains. For example, analogous compounds like 4-((5-aryl-1,3,4-oxadiazol-2-yl)thio)butanoic acids are synthesized via nucleophilic substitution under anhydrous conditions, using tert-butyl or methyl ester protection to stabilize the carboxylic acid group during reaction steps . Key steps include:
- Thiadiazole core formation : Cyclization of thiosemicarbazides with bromine-containing reagents.
- Esterification : Reaction of the thiadiazole intermediate with methyl chloroacetate or similar agents.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (common for polar heterocycles).
Q. What spectroscopic techniques are critical for characterizing this compound?
- H/C NMR : To confirm the presence of the methyl ester (δ ~3.6–3.7 ppm for OCH) and the bromine-substituted thiadiazole ring (aromatic protons absent; carbons at δ ~160–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] or [M+Na] peaks) and bromine isotope patterns.
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, S values .
Q. What safety precautions are necessary when handling this compound?
Based on structurally related thiadiazoles, it is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4) for oral, dermal, and inhalation exposure.
- Handling : Use fume hoods, nitrile gloves, and closed systems for reactions. Emergency protocols include immediate decontamination with water and consultation with poison control centers .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for biological activity?
- Docking studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., Rho kinase or ABC transporters) by modeling the bromothiadiazole moiety as a pharmacophore .
- DFT calculations : Analyze electron distribution in the thiadiazole ring to predict reactivity in nucleophilic substitutions or cross-coupling reactions .
Q. How do researchers resolve contradictions in spectroscopic data during synthesis?
- Case study : Discrepancies in H NMR integration ratios may arise from residual solvents or rotamers. Solutions include:
- Purity checks : HPLC with UV detection (λ = 254 nm) to isolate and characterize byproducts.
Q. What strategies improve yield in large-scale synthesis without industrial methods?
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes).
- Catalytic optimization : Use Pd/Cu catalysts for Suzuki-Miyaura coupling of the bromothiadiazole with pre-functionalized butanoate esters .
- Solvent selection : Replace DMF with acetonitrile to minimize side reactions in nucleophilic substitutions .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
